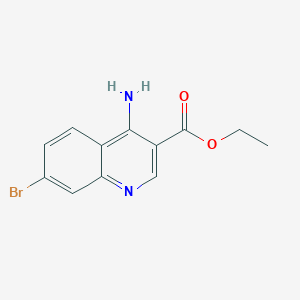

Ethyl 4-amino-7-bromoquinoline-3-carboxylate

Description

This compound is primarily utilized as a pharmaceutical intermediate in the synthesis of bioactive molecules, particularly in drug discovery targeting neurological and oncological pathways . Its structural features, including the electron-withdrawing bromine and the nucleophilic amino group, make it a versatile scaffold for further functionalization.

Properties

Molecular Formula |

C12H11BrN2O2 |

|---|---|

Molecular Weight |

295.13 g/mol |

IUPAC Name |

ethyl 4-amino-7-bromoquinoline-3-carboxylate |

InChI |

InChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-6-15-10-5-7(13)3-4-8(10)11(9)14/h3-6H,2H2,1H3,(H2,14,15) |

InChI Key |

MEZQQVMYFSITEZ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C2C=C(C=CC2=C1N)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-7-bromoquinoline-3-carboxylate typically involves the bromination of quinoline derivatives followed by esterification and amination reactions. One common method includes the bromination of 4-aminoquinoline-3-carboxylic acid, followed by esterification with ethanol to form the ethyl ester . The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are typically carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-7-bromoquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Esterification: Ethanol and a strong acid catalyst, such as sulfuric acid.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Substitution Products: Various substituted quinoline derivatives.

Oxidation Products: Nitroquinoline derivatives.

Hydrolysis Products: 4-amino-7-bromoquinoline-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-amino-7-bromoquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

Medicine: Studied for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4-amino-7-bromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with DNA replication and transcription processes. The bromine and amino groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Similar Quinoline Carboxylate Derivatives

Quinoline-3-carboxylate derivatives are widely studied for their pharmacological and material science applications. Below is a detailed comparison of Ethyl 4-amino-7-bromoquinoline-3-carboxylate with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications.

Table 1: Structural and Functional Comparison of Selected Quinoline Carboxylates

Substituent Effects on Reactivity and Bioactivity

- This contrasts with chloro or trifluoromethyl substituents at position 4 in analogs, which prioritize electrophilic aromatic substitution .

- Bromine vs. Other Halogens : Bromine at position 7 offers a balance between steric bulk and leaving-group ability, making it preferable for cross-coupling reactions compared to fluorine (smaller, less reactive) or chlorine (less polarizable) .

- Ethyl Ester (3-COOEt) : The ethyl ester group is a common feature in these compounds, facilitating solubility in organic solvents and serving as a hydrolyzable prodrug motif in medicinal chemistry .

Research Findings and Trends

Structure-Activity Relationships (SAR): The 4-amino group significantly enhances binding affinity to neurological targets compared to 4-chloro or 4-CF₃ substituents, as demonstrated in GABAA receptor studies .

Halogen Diversity : Bromine at position 7 is preferred over chlorine for Suzuki-Miyaura cross-coupling in anticancer drug synthesis, achieving higher yields (e.g., 66% in vs. 54% for piperazine-coupled analogs) .

Market Trends: Brominated quinolines dominate intermediate markets due to their versatility, with this compound listed by 3+ suppliers, reflecting high demand .

Biological Activity

Ethyl 4-amino-7-bromoquinoline-3-carboxylate is a chemical compound belonging to the quinoline family, known for its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, antiviral, and anticancer properties, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound has the molecular formula C₁₈H₁₈BrN₃O₂ and a molecular weight of approximately 295.13 g/mol. The compound features:

- An amino group at the 4-position

- A bromo group at the 7-position

- A carboxylate ester at the 3-position

These functional groups contribute to its reactivity and biological properties, enhancing interactions with various biological targets.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties. Preliminary studies indicate that it can inhibit the growth of several bacterial strains and fungi. The mechanism of action is believed to involve:

- Enzyme inhibition : The compound may inhibit specific enzymes necessary for microbial survival.

- Membrane disruption : It can interact with microbial membranes, leading to cell lysis.

2. Antiviral Activity

Research has highlighted the potential antiviral activity of this compound against various viruses, particularly enterovirus D68 (EV-D68). In vitro studies demonstrated:

- EC50 values : The effective concentration required to inhibit viral cytopathic effects was found to be in the micromolar range.

- Selectivity index (SI) : Calculated as the ratio of CC50 (cytotoxic concentration) to EC50, indicating favorable therapeutic windows for certain derivatives.

3. Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies suggest that it may act by:

- DNA intercalation : The planar quinoline structure allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

- Inhibition of cancer-related enzymes : It may inhibit enzymes involved in tumor growth and proliferation.

The biological activity of this compound is attributed to several mechanisms:

- Hydrogen bonding : The amino group facilitates hydrogen bonding with biological targets.

- Hydrophobic interactions : The bromine atom enhances hydrophobic interactions, improving binding affinity to enzymes and receptors.

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications in the chemical structure significantly affect biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 4-aminoquinoline-3-carboxylate | Lacks bromine | Lower activity due to absence of halogen |

| Ethyl 6-bromoquinoline-3-carboxylate | Lacks amino group | Reduced binding affinity |

| Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | Hydroxy instead of amino | Different biological activities |

The presence of both an amino group and a bromine atom in this compound significantly enhances its reactivity and biological activity compared to similar compounds.

Antiviral Evaluation

A study evaluated various analogs against EV-D68, revealing that compounds with specific substituents exhibited significant antiviral activity. For instance:

- Compounds with electron-donating groups showed better efficacy compared to those with electron-withdrawing groups.

Antimalarial Potential

In vitro studies indicated that quinoline derivatives, including this compound, possess antimalarial activities against Plasmodium falciparum, with IC50 values comparable to established antimalarial drugs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.